molecular formula C10H9FO2 B3042477 5-Fluoro-indan-2-carboxylic acid CAS No. 628732-07-0

5-Fluoro-indan-2-carboxylic acid

Cat. No.: B3042477
CAS No.: 628732-07-0
M. Wt: 180.17 g/mol
InChI Key: JPFRESMYTROPCF-UHFFFAOYSA-N
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Description

5-Fluoro-indan-2-carboxylic acid is a fluorinated derivative of indan-2-carboxylic acid. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. The presence of a fluorine atom in the indan ring system enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-indan-2-carboxylic acid typically involves the introduction of a fluorine atom into the indan-2-carboxylic acid structure. One common method is the electrophilic fluorination of indan-2-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of fluorine gas or other fluorinating agents in a controlled environment can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-indan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-Fluoro-indan-2-one or this compound derivatives.

    Reduction: Formation of 5-Fluoro-indan-2-methanol.

    Substitution: Formation of various substituted indan derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-indan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials with enhanced properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 5-Fluoro-indan-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or receptors, affecting various biochemical pathways. For example, it may act as an antagonist at certain receptor sites, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indan-2-carboxylic acid: The non-fluorinated parent compound.

    5-Chloro-indan-2-carboxylic acid: A chlorinated derivative with similar structural properties.

    5-Bromo-indan-2-carboxylic acid: A brominated analogue with distinct reactivity.

Uniqueness

5-Fluoro-indan-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding. These properties make it a valuable compound for developing new pharmaceuticals and materials with enhanced performance.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFRESMYTROPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239714
Record name 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628732-07-0
Record name 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628732-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-fluoro-indan-2-carboxylic acid methyl ester in HOAc containing 20% HCl was hydrolyzed according to the protocols as outlined in general procedure G to give the desired title acid. Spectroscopic data: 1H NMR (300 MHz, DMSO-d6) δ 3.02-3.16 (m, 4H), 3.25-3.37 (m, 1H), 6.90-6.98 (m, 1H), 7.01-7.07 (m, 1H), 7.17-7.25 (m, 1H), 12.3 (br s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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